molecular formula C17H31N3O B1203182 N,N'-Dicyclohexyl-4-morpholinecarboxamidine CAS No. 4975-73-9

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Cat. No.: B1203182
CAS No.: 4975-73-9
M. Wt: 293.4 g/mol
InChI Key: OZNYZQOTXQSUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

N,N’-Dicyclohexyl-4-morpholinecarboxamidine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to block ATP-sensitive potassium channels selectively in the kidneys . This interaction is crucial for its diuretic effect, as it helps regulate potassium levels without causing potassium loss. The compound’s ability to inhibit these channels makes it a valuable tool in studying renal physiology and potential therapeutic applications .

Cellular Effects

N,N’-Dicyclohexyl-4-morpholinecarboxamidine influences various cellular processes, particularly in kidney cells. By blocking ATP-sensitive potassium channels, it affects cell signaling pathways related to potassium ion transport and homeostasis . This blockade can lead to changes in cellular metabolism and gene expression, ultimately impacting cell function. The compound’s effects on cell signaling pathways and gene expression are essential for understanding its potential therapeutic applications and side effects .

Molecular Mechanism

The molecular mechanism of N,N’-Dicyclohexyl-4-morpholinecarboxamidine involves its binding to ATP-sensitive potassium channels in the kidneys . This binding inhibits the channels’ activity, preventing potassium ions from flowing through. As a result, the compound acts as a potassium-sparing diuretic, promoting diuresis without causing potassium loss. This mechanism is crucial for its therapeutic potential in treating conditions like hypertension and edema .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dicyclohexyl-4-morpholinecarboxamidine can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, making it a reliable tool for research

Dosage Effects in Animal Models

The effects of N,N’-Dicyclohexyl-4-morpholinecarboxamidine vary with different dosages in animal models. At lower doses, the compound effectively blocks ATP-sensitive potassium channels without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disturbances in potassium homeostasis and potential renal toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

N,N’-Dicyclohexyl-4-morpholinecarboxamidine is involved in specific metabolic pathways related to potassium ion transport and homeostasis . It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its pharmacological effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, N,N’-Dicyclohexyl-4-morpholinecarboxamidine is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing side effects .

Subcellular Localization

N,N’-Dicyclohexyl-4-morpholinecarboxamidine’s subcellular localization is primarily within the kidney cells, where it exerts its effects on ATP-sensitive potassium channels . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNYZQOTXQSUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198013
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4975-73-9
Record name N,N′-Dicyclohexyl-4-morpholinecarboxamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4975-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4975-73-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dicyclohexyl-4-morpholinecarboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dicyclohexylmorpholine-4-carboxamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 2
Reactant of Route 2
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 3
Reactant of Route 3
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 4
Reactant of Route 4
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 5
Reactant of Route 5
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Reactant of Route 6
Reactant of Route 6
N,N'-Dicyclohexyl-4-morpholinecarboxamidine
Customer
Q & A

Q1: How was N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177) discovered as a potential diuretic?

A1: U-18177 was initially identified as an orally effective, non-kaliuretic diuretic in rats through random screening. [] This means it was found to increase urine output without causing excessive potassium loss.

Q2: What is the mechanism of action for the diuretic effect of U-18177 and its analogs?

A2: While the exact mechanism remains unclear, research suggests that U-18177 and its analogs may act by blocking ATP-sensitive potassium channels. [] This blockage could interfere with ion transport in the kidneys, ultimately leading to increased urine production.

Q3: Were there any significant drawbacks discovered during the development of U-18177 as a diuretic?

A3: Despite showing promise as a diuretic, further investigation revealed serious concerns about the safety profile of U-18177. In dogs, intravenous administration of U-18177 at doses of 61 and 90 µmol/kg resulted in lethal cardiac toxicity. [] This finding significantly hindered the development of U-18177 and its analogs as viable diuretic drugs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.